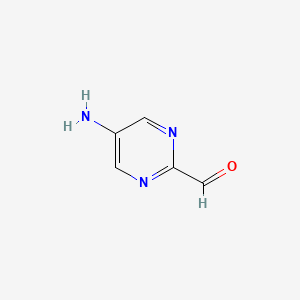![molecular formula C15H20F3N3 B13106444 4-((Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl)-3-(trifluoromethyl)aniline](/img/structure/B13106444.png)
4-((Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl)-3-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl)-3-(trifluoromethyl)aniline is a complex organic compound featuring a hexahydropyrrolo[1,2-a]pyrazine core, a trifluoromethyl group, and an aniline moiety
Preparation Methods
The synthesis of 4-((Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl)-3-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common synthetic route includes the formation of the hexahydropyrrolo[1,2-a]pyrazine core through cyclization reactions, followed by the introduction of the trifluoromethyl group and the aniline moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yields and purity. Industrial production methods may involve large-scale batch reactions with stringent control over reaction parameters to ensure consistency and quality.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to yield difluoromethyl or monofluoromethyl derivatives.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-((Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl)-3-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hexahydropyrrolo[1,2-a]pyrazine core and trifluoromethyl group contribute to its binding affinity and specificity, influencing the pathways involved in its biological effects.
Comparison with Similar Compounds
Similar compounds include other hexahydropyrrolo[1,2-a]pyrazine derivatives and trifluoromethyl-substituted anilines. Compared to these compounds, 4-((Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl)-3-(trifluoromethyl)aniline is unique due to its specific combination of structural features, which may confer distinct chemical and biological properties. Examples of similar compounds include:
- Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
- 4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)benzylamine
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C15H20F3N3 |
|---|---|
Molecular Weight |
299.33 g/mol |
IUPAC Name |
4-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-ylmethyl)-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C15H20F3N3/c16-15(17,18)14-8-12(19)4-3-11(14)9-20-6-7-21-5-1-2-13(21)10-20/h3-4,8,13H,1-2,5-7,9-10,19H2 |
InChI Key |
JTOVZSNZUYQWCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CCN2C1)CC3=C(C=C(C=C3)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



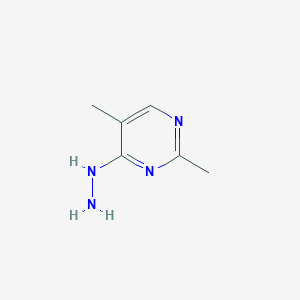
![2,4-Dichloro-6,7-dimethoxypyrido[2,3-d]pyrimidine](/img/structure/B13106384.png)
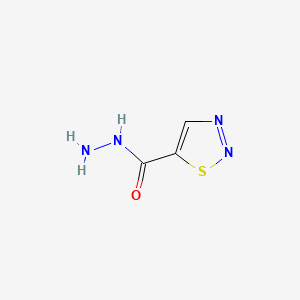

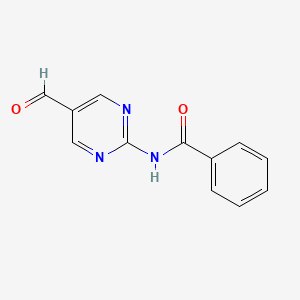

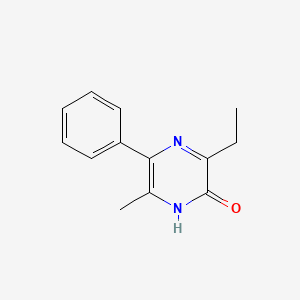
![2-[[(2R)-3-[2-(2-methoxyethoxy)ethoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetic acid](/img/structure/B13106414.png)

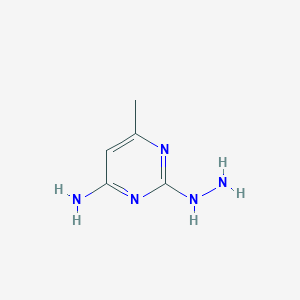
![(2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13106438.png)

